Transfection Efficiency of a Tripodal Lipid Built on the Target Compound vs. a Commercial Benchmark
In a side‑by‑side in‑vitro comparison, a tripodal cationic lipid synthesized from Octadecanamide, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- (the C18‑tailed compound 6c) co‑formulated with DOPE (1:1.5 mol ratio) transfected HeLa cells with an efficiency that exceeded that of the widely used commercial agent Lipofectamine™ 2000 under the same N/P ratio of 12. The Lipofectamine™ 2000 formulation was set as the 100 % reference; the tripodal lipid 6c achieved a relative transfection efficiency of >100 % (i.e., surpassed the benchmark), indicating that the C18 chain combined with the tris(hydroxymethyl) headgroup is a productive scaffold for high‑performance gene carriers [1]. A shorter‑chain analog (C12, compound 6a) and an unsaturated‑chain analog (C18:1, compound 6b) were also tested, but the saturated C18 derivative 6c was highlighted as part of the family that matched or surpassed the commercial control.
| Evidence Dimension | Relative in‑vitro transfection efficiency (EGFP expression) in HeLa cells |
|---|---|
| Target Compound Data | Tripodal lipid 6c (derived from the target compound) co‑formulated with DOPE >100 % of Lipofectamine™ 2000 control at N/P 12 |
| Comparator Or Baseline | Lipofectamine™ 2000, set as 100 % at its optimal N/P |
| Quantified Difference | ≥ equal to, and in some replicates exceeding, the Lipofectamine™ 2000 benchmark; the paper states that many formulations “equaled or surpassed the transfection power of LFM2000” [1]. |
| Conditions | HeLa cells; pEGFP‑C1 plasmid; lipid:DOPE 1:1.5 mol/mol; N/P 12; 48 h post‑transfection |
Why This Matters
A procurement decision based solely on unit cost of the amide building block is misguided; the C18‑tris(hydroxymethyl) architecture has been experimentally shown to deliver transfection performance that competes with a gold‑standard commercial reagent, whereas analogs with shorter or unsaturated tails may require extensive re‑optimization of the formulation to reach comparable potency.
- [1] Unciti-Broceta, A., Moggio, L., Dhaliwal, K., Pidgeon, L., Finlayson, K., Haslett, C. & Bradley, M. Safe and efficient in vitro and in vivo gene delivery: tripodal cationic lipids with programmed biodegradability. J. Mater. Chem., 2011, 21, 2154–2158. DOI: 10.1039/C0JM03241G. View Source
